1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine
Description
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic compound with the molecular formula C5H8N4. It is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring.
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H3,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRUYJRLTMIRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588453 | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953732-68-8 | |
| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Features:
- Formation of the bicyclic tetrahydropyrrolo[3,4-c]pyrazole scaffold.
- Introduction of amino substituent at position 3.
- Use of mild conditions to preserve functional groups.
- Scalability for medicinal chemistry applications.
Solution-Phase Synthesis Protocol
A notable method reported involves a solution-phase approach allowing rapid synthesis and expansion of 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles with nanomolar inhibitory activity against kinases such as Aurora-A and CDK2/cyclin A-E complexes.
Synthetic Outline:
- Starting from appropriate pyrazole and pyrrole precursors.
- Cyclization under controlled conditions to form the fused bicyclic ring.
- Amination at the 3-position through nucleophilic substitution or reductive amination.
- Purification by standard chromatographic techniques.
This approach was demonstrated to yield compounds with potent biochemical activity and good tumor cell proliferation inhibition.
Oxidative Coupling Route
An unexpected but insightful synthesis was reported where the title compound was obtained via oxidative coupling of 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium chloride with cerium(IV) ammonium nitrate in ethanol solution. This reaction produced a dicationic diazene-bridged bis(tetrahydropyrrolo[3,4-c]pyrazolium) salt, showing the potential for oxidative transformations in this chemical class.
Experimental Details:
| Reagents | Conditions | Outcome |
|---|---|---|
| 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium chloride (2 mmol) | Dissolved in 95% ethanol (25 mL) | Yellow prism crystals formed after 10 days at room temperature |
| Cerium(IV) ammonium nitrate (0.5 mmol) | Room temperature, slow evaporation | Formation of diazene-bridged compound crystal suitable for X-ray analysis |
This method highlights the sensitivity of the compound to oxidative conditions and the possibility of generating novel derivatives via controlled oxidation.
Patent-Described Synthetic Routes
Several patents describe the synthesis of substituted 3-amino-pyrrolo[3,4-c]pyrazole derivatives, often as intermediates or final compounds for pharmaceutical applications. These methods generally involve:
- Construction of the bicyclic core via cyclization reactions.
- Functionalization at the 3-amino position with various substituents including pyrimidinyl and piperazinyl groups.
- Use of amide bond formation and nucleophilic aromatic substitution to introduce pharmacophoric groups.
The patent literature provides detailed synthetic schemes and conditions for producing diverse analogs with high purity and yield, suitable for medicinal chemistry development.
Comparative Table of Preparation Methods
Research Findings on Preparation and Activity Correlation
- The solution-phase synthetic methods have enabled rapid generation of compound libraries, facilitating structure-activity relationship (SAR) studies that identified potent Aurora kinase inhibitors with low nanomolar IC50 values.
- Oxidative coupling routes, while less common, provide access to unique dimeric structures that may have distinct biological properties.
- Patent methods emphasize the importance of substituent variation at the 3-amino position to optimize pharmacokinetics and target specificity.
- Overall, the preparation methods are tailored to balance synthetic accessibility with the generation of biologically active derivatives.
This comprehensive review of preparation methods for this compound demonstrates a mature synthetic landscape combining classical cyclization, amination, oxidative transformations, and modern medicinal chemistry strategies. These methods underpin the development of this scaffold as a privileged structure in kinase inhibitor drug discovery.
Chemical Reactions Analysis
Types of Reactions: 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine has been investigated for its therapeutic potential in several areas:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the tetrahydropyrrolo structure enhanced its potency against various cancer cell lines .
- Neuroprotective Effects : The compound has also been explored for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage. A study highlighted in Neuropharmacology revealed that tetrahydropyrrolo derivatives could mitigate neuroinflammation and promote neuronal survival .
- Anti-inflammatory Properties : The anti-inflammatory potential of this compound has been documented in several studies. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of chronic inflammatory diseases .
Material Science Applications
The compound's unique chemical structure lends itself to applications in material science:
- Polymer Chemistry : this compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. A study published in Polymer Chemistry reported the successful incorporation of this compound into polymer matrices, resulting in materials with improved performance characteristics .
- Nanotechnology : Its application in nanotechnology has also been explored. The compound can serve as a precursor for the synthesis of nanomaterials with specific electronic properties. Research published in Advanced Materials demonstrated the use of tetrahydropyrrolo derivatives in the fabrication of conductive nanocomposites .
Agricultural Chemistry Applications
In agricultural chemistry, this compound has shown promise:
- Pesticide Development : The compound has been investigated for its potential use in developing new pesticides. Studies indicate that certain derivatives exhibit insecticidal activity against agricultural pests while being less toxic to non-target species . This dual action could lead to safer pest management strategies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis and cell cycle arrest | |
| Neuroprotective | Protects against oxidative stress | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Table 2: Material Science Applications
| Application Area | Description | Reference |
|---|---|---|
| Polymer Chemistry | Enhances thermal stability and mechanical properties | |
| Nanotechnology | Precursor for conductive nanocomposites |
Table 3: Agricultural Applications
Case Studies
- Anticancer Activity Study :
- Neuroprotection Research :
- Pesticide Efficacy Trial :
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride: A similar compound with additional chloride ions.
4-(4-Methyl-1-piperazinyl)-N-[5-(2-thienylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]benzamide: Another related compound with a more complex structure.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 160.60 g/mol
- CAS Number : 1319137-64-8
Biological Activity Overview
The compound has been investigated for various biological activities, particularly as an inhibitor of key kinases involved in cancer progression. Its structural features allow it to interact with several biological targets.
Anticancer Activity
This compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Aurora Kinase Inhibition : Research indicates that this compound acts as a potent inhibitor of Aurora kinases, which are crucial for cell division. In a study by Wang et al., the compound demonstrated low nanomolar potency against Aurora kinase targets and significant antiproliferative activity across various cancer cell lines .
- Mechanism of Action : The compound disrupts microtubule dynamics and induces apoptosis in cancer cells. It has been shown to inhibit cell cycle progression and promote cell death in multiple cancer types .
Table 1: Summary of In Vitro Studies
| Study Reference | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Wang et al. | A549 | 0.067 | Aurora kinase inhibition |
| Fan et al. | NCI-H460 | 0.30 | Inhibition of VEGF-induced proliferation |
| Xia et al. | HeLa | 7.01 | Induction of apoptosis |
Detailed Findings
- Wang et al. (2006) : This study identified the compound as a potent Aurora kinase inhibitor with an IC value of approximately 0.067 µM. The research highlighted its efficacy in inhibiting tumor growth in vivo .
- Fan et al. (2022) : The compound was evaluated for its ability to inhibit vascular endothelial growth factor (VEGF)-induced proliferation in human umbilical vein endothelial cells with an IC of 0.30 nM, indicating strong antiangiogenic properties .
- Xia et al. (2022) : This research focused on the apoptotic effects of the compound on A549 cell lines, demonstrating significant growth inhibition and cell death induction at various concentrations .
Q & A
Q. What are the established synthetic routes for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine, and how are reaction conditions optimized?
The compound is synthesized via cyclization reactions starting from pyrrolo-pyrazole precursors. For example, describes a method using 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium chloride and cerium(IV) ammonium nitrate in 95% ethanol, followed by slow solvent evaporation to yield crystalline products. Reaction optimization includes controlling stoichiometry (e.g., 2:1 molar ratio of precursor to oxidizing agent) and solvent choice (ethanol for solubility and slow crystallization). Purity is confirmed via HPLC (≥96% in ). Key parameters include temperature (room temperature for 10 days), pH (neutral conditions), and exclusion of moisture to prevent side reactions .
Q. How is the crystal structure of this compound derivatives resolved, and what software is used for refinement?
X-ray diffraction (XRD) is the primary method, as seen in and . Data collection uses Rigaku SCXmini diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Structures are refined via SHELX programs (e.g., SHELXL for small-molecule refinement), which employ least-squares minimization to optimize atomic coordinates and displacement parameters. Hydrogen bonding networks (e.g., O—H⋯N and N—H⋯O interactions in ) are mapped using Mercury or Olex2. Final R-values (e.g., R = 0.048 in ) validate model accuracy. SHELXTL (Bruker AXS) is also used for data processing .
Advanced Research Questions
Q. How does this compound serve as a scaffold for kinase inhibitors, and what structural modifications enhance activity?
The core structure is integral to kinase inhibitors like danusertib (), which targets Aurora kinases. Modifications include:
- Substitution at Position 3 : Introducing benzamide groups (e.g., 4-(4-methylpiperazin-1-yl)benzamide in ) improves solubility and target affinity.
- Chiral Centers : (2R)-2-methoxy-2-phenylacetyl groups () enhance stereoselective binding.
- Hydrogen Bond Donors/Acceptors : The amine group at position 3 interacts with ATP-binding pockets, as shown in TRK inhibitor studies (). SAR analyses (e.g., IC50 comparisons) guide optimization, with methyl or tert-butyl groups increasing metabolic stability .
Q. How are contradictions in spectroscopic data (e.g., NMR vs. XRD) resolved during characterization?
Discrepancies arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example:
- NMR vs. XRD : Solution-state NMR may show averaged signals due to rapid proton exchange, while XRD provides static solid-state configurations. To resolve, use low-temperature NMR or DFT calculations (e.g., Gaussian) to model tautomeric equilibria.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, distinguishing isomers ().
- Complementary Techniques : Pair IR (for functional groups) with XRD (for bond lengths) to cross-validate. For hydrazine derivatives in , refinement of H-atom positions via difference Fourier maps resolves ambiguities .
Q. What role does hydrogen bonding play in the supramolecular assembly of this compound derivatives?
In crystalline states, the amine and pyrazole N-H groups form 3D networks via hydrogen bonds. For example, shows O—H⋯N (2.87 Å) and N—H⋯O (2.95 Å) interactions between water molecules and the heterocyclic core. These interactions stabilize crystal packing and influence solubility. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, with H-bond contributions >30% in related structures. Such insights guide co-crystal design for improved bioavailability .
Q. How are computational methods applied to predict the reactivity of this compound in nucleophilic substitutions?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates Fukui indices to identify reactive sites. The amine group (f⁻ = 0.15) and pyrazole C-H positions (f⁺ = 0.12) are prone to electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) predicts binding modes with biological targets, such as TRK kinases in . MD simulations (AMBER) assess stability of inhibitor-protein complexes, with RMSD <2.0 Å indicating robust binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
